2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H18F3N5O2S and its molecular weight is 473.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Screening
A study synthesized a series of compounds structurally related to the subject compound. These compounds demonstrated in-vitro antibacterial, antifungal, and anti-tuberculosis activities. This indicates the potential of such structures, including 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide, in developing new antimicrobial agents (Mahyavanshi, Parmar, & Mahato, 2011).
Anticancer Effects
A related compound was modified to enhance its anticancer effects and reduce toxicity. The modification involved replacing the acetamide group with alkylurea. The derivatives showed potent antiproliferative activities against various cancer cell lines and reduced acute oral toxicity, suggesting similar compounds could be effective anticancer agents with lower toxicity (Wang et al., 2015).
Pharmaceutical Development
In pharmaceutical development, compounds with 1,2,4-triazole and acetamide groups, similar to the subject compound, have been widely used. Their broad therapeutic interests include anti-inflammatory, CNS stimulants, sedatives, and anti-anxiety drugs, indicating the potential of our compound in various pharmaceutical applications (Habernickel, 2002).
Radiopharmaceutical Applications
Derivatives of this compound class have been used as selective ligands for imaging proteins with positron emission tomography (PET), indicating their potential in radiopharmaceutical applications and diagnostic imaging (Dollé et al., 2008).
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives, closely related to our compound, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, suggesting potential applications in the development of antioxidant agents (Chkirate et al., 2019).
Enzyme Inhibitory Activities
Compounds structurally related to this compound have been synthesized and evaluated for their inhibition potential against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This suggests potential applications in enzyme inhibition for therapeutic purposes (Virk et al., 2018).
Properties
IUPAC Name |
2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2S/c1-32-16-8-6-7-15(13-16)20-27-28-21(30(20)29-11-4-5-12-29)33-14-19(31)26-18-10-3-2-9-17(18)22(23,24)25/h2-13H,14H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEWEUKFMFKURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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